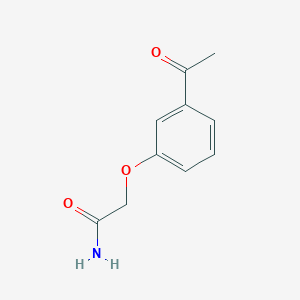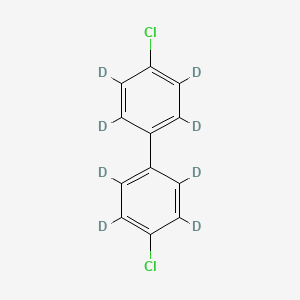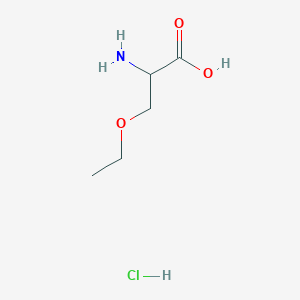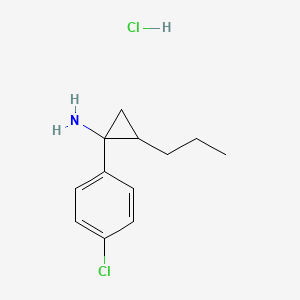![molecular formula C10H12F3NS B12314460 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Méthylsulfanyl)-1-[4-(trifluorométhyl)phényl]éthan-1-amine est un composé organique qui comporte un groupe trifluorométhyle attaché à un cycle phényle, un groupe méthylsulfanyl et une chaîne éthanamine. Les composés ayant de telles structures présentent souvent un intérêt en chimie médicinale et en science des matériaux en raison de leurs propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Méthylsulfanyl)-1-[4-(trifluorométhyl)phényl]éthan-1-amine implique généralement les étapes suivantes :
Formation de la chaîne éthanamine : Cela peut être obtenu par réaction d’un halogénure approprié avec de l’ammoniac ou une amine.
Introduction du groupe trifluorométhyle : Cette étape implique souvent l’utilisation d’agents trifluorométhylant tels que l’iodure de trifluorométhyle ou les trifluorométhylsulfonates.
Fixation du groupe méthylsulfanyl : Cela peut être fait par des réactions de substitution nucléophile où un groupe méthylsulfanyl est introduit à l’aide de réactifs tels que le méthylthiol ou le disulfure de diméthyle.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe méthylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du groupe trifluorométhyle, à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium.
Substitution : La chaîne éthanamine peut participer à des réactions de substitution, où le groupe amine peut être remplacé ou modifié à l’aide de divers électrophiles.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Électrophiles : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits formés
Sulfoxydes et sulfones : À partir de l’oxydation du groupe méthylsulfanyl.
Dérivés réduits : À partir de la réduction du groupe trifluorométhyle.
Amines substituées : À partir de réactions de substitution sur la chaîne éthanamine.
4. Applications de la recherche scientifique
Chimie
Catalyse : Les composés contenant des groupes trifluorométhyle sont souvent utilisés comme catalyseurs dans diverses réactions organiques.
Science des matériaux : Ces composés peuvent être utilisés dans le développement de nouveaux matériaux aux propriétés uniques telles qu’une grande stabilité thermique et une résistance à la dégradation.
Biologie et médecine
Produits pharmaceutiques : Le composé peut être étudié pour son potentiel en tant que candidat médicament en raison de sa structure chimique unique.
Sondes biologiques : Il peut être utilisé comme sonde pour étudier les systèmes biologiques, en particulier ceux impliquant la chimie du soufre et du fluor.
Industrie
Produits agrochimiques : Le composé peut être utilisé dans le développement de nouveaux pesticides ou herbicides.
Polymères : Il peut être incorporé dans les polymères pour améliorer leurs propriétés.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation.
Biology and Medicine
Pharmaceuticals: The compound may be investigated for its potential as a drug candidate due to its unique chemical structure.
Biological Probes: It can be used as a probe to study biological systems, particularly those involving sulfur and fluorine chemistry.
Industry
Agrochemicals: The compound may be used in the development of new pesticides or herbicides.
Polymers: It can be incorporated into polymers to enhance their properties.
Mécanisme D'action
Le mécanisme d’action du 2-(Méthylsulfanyl)-1-[4-(trifluorométhyl)phényl]éthan-1-amine dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité. Le groupe trifluorométhyle peut améliorer la capacité du composé à traverser les membranes biologiques, tandis que le groupe méthylsulfanyl peut participer à des réactions redox.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Méthylsulfanyl)-1-phényléthan-1-amine : Dépourvu du groupe trifluorométhyle.
1-[4-(Trifluorométhyl)phényl]éthan-1-amine : Dépourvu du groupe méthylsulfanyl.
2-(Méthylsulfanyl)-1-[4-(trifluorométhyl)phényl]éthanol : Contient un groupe hydroxyle au lieu d’une amine.
Unicité
Le 2-(Méthylsulfanyl)-1-[4-(trifluorométhyl)phényl]éthan-1-amine est unique en raison de la présence à la fois du groupe trifluorométhyle et du groupe méthylsulfanyl, qui peuvent conférer des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes fonctionnels peut améliorer la stabilité, la réactivité et la capacité du composé à interagir avec des cibles biologiques.
Propriétés
Formule moléculaire |
C10H12F3NS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
Clé InChI |
MVRBFXYRJBBGAB-UHFFFAOYSA-N |
SMILES canonique |
CSCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)



![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)



![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
